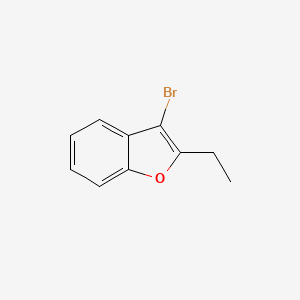

![molecular formula C7H14N2 B2472170 2-Méthyl-2,5-diazabicyclo[2.2.2]octane CAS No. 59893-25-3](/img/structure/B2472170.png)

2-Méthyl-2,5-diazabicyclo[2.2.2]octane

Vue d'ensemble

Description

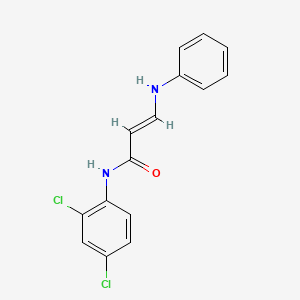

2-Methyl-2,5-diazabicyclo[222]octane is a bicyclic organic compound with the molecular formula C7H14N2 This compound is a derivative of 1,4-diazabicyclo[22It is a colorless solid that is highly nucleophilic and is used as a catalyst and reagent in various organic synthesis processes .

Applications De Recherche Scientifique

2-Methyl-2,5-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

Target of Action

2-Methyl-2,5-diazabicyclo[2.2.2]octane, also known as DABCO , is a highly nucleophilic tertiary amine base . It is commonly used as a catalyst and reagent in polymerization and organic synthesis . Its primary targets are organic compounds that require a weak Lewis base for their reactions .

Mode of Action

DABCO interacts with its targets by acting as a weak Lewis base . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . Its supernucleophilic properties, in combination with those of a nucleofuge, enable the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

A unique fungal P450 enzyme, CtdY, catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form the 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This is a key step in the transformation of 2,5-diazabicyclo[2.2.2]octane-containing prenylated indole alkaloids (PIAs) into a distinct class of pentacyclic compounds .

Pharmacokinetics

It is known that dabco is a colorless, solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.

Result of Action

The result of DABCO’s action is the facilitation of various organic reactions. For example, it is used as a catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Action Environment

DABCO is hygroscopic and has a tendency of sublimation at room temperature . It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-2,5-diazabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. This reaction can yield 2,5-diazabicyclo[2.2.2]octane derivatives through a Wagner-Meerwein rearrangement . Another method involves the quaternization of 3-hydroxypyridine with an alkyl halide, followed by O-deprotonation under room-temperature conditions .

Industrial Production Methods

Industrial production of 2-Methyl-2,5-diazabicyclo[2.2.2]octane typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of specialized reactors and purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2,5-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.

Common Reagents and Conditions

Common reagents used in reactions with 2-Methyl-2,5-diazabicyclo[2.2.2]octane include acrylates, acrylic acids, and alkyl halides. Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired reaction .

Major Products

The major products formed from reactions involving 2-Methyl-2,5-diazabicyclo[2.2.2]octane include various bicyclic and tricyclic compounds, which can be further utilized in organic synthesis and industrial applications .

Comparaison Avec Des Composés Similaires

2-Methyl-2,5-diazabicyclo[2.2.2]octane is similar to other bicyclic amines such as:

1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds share a similar bicyclic structure and nucleophilic properties.

Quinuclidine: This compound has a similar structure but with one nitrogen atom replaced by a carbon atom.

Tropane: Another bicyclic amine with different functional groups and applications.

The uniqueness of 2-Methyl-2,5-diazabicyclo[2.2.2]octane lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings .

Propriétés

IUPAC Name |

2-methyl-2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMUJOQZCMEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2472087.png)

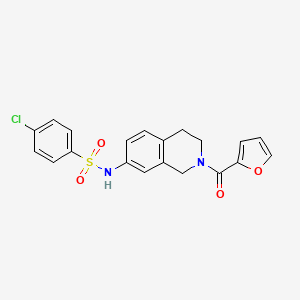

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)

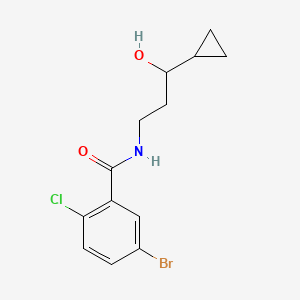

![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472092.png)

![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)

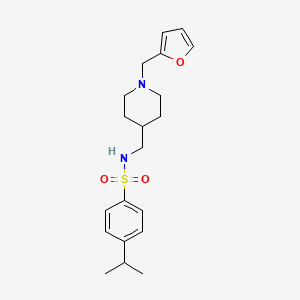

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)